molecular formula C18H29N3O3S B2953688 N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide CAS No. 701283-38-7

N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide

Cat. No.: B2953688
CAS No.: 701283-38-7
M. Wt: 367.51
InChI Key: UKPDKGNQWAEMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure features a piperazine core, a privileged scaffold in drug discovery known for its versatility in interacting with various biological targets . The presence of the N,N-diethylcarboxamide moiety is a key functional group, shared with established therapeutic agents such as the anthelmintic drug Diethylcarbamazine, indicating its potential relevance in modulating biological pathways . The 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group is often utilized in chemical synthesis as a protecting group or as a precursor for further functionalization, suggesting this compound's utility in organic synthesis and the development of more complex molecules. Researchers may explore this compound as a building block in the synthesis of novel small-molecule libraries or as a lead compound for investigating new pharmacological targets, particularly those involving G-protein coupled receptors or enzymes that recognize piperazine-based structures. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N,N-diethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-6-19(7-2)18(22)20-8-10-21(11-9-20)25(23,24)17-15(4)12-14(3)13-16(17)5/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPDKGNQWAEMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Key Compounds

Compound Name Substituents on Sulfonyl Group Key Functional Group MIC (µg/mL) vs. B. subtilis Solubility
Target Carboxamide 2,4,6-Trimethylphenyl N,N-Diethylcarboxamide N/A* High (predicted)
Compound 23 (Hydrazone) 3,5-Dichloro-2-hydroxyphenyl Hydrazone 7.81 Moderate (DMSO)
N,N-Diethyl-4-(4-fluorobenzenesulfonyl) 4-Fluorophenyl N,N-Diethylcarboxamide N/A Moderate
1-(Diphenylmethyl)-4-(2,4,6-trimethyl) 2,4,6-Trimethylphenyl Diphenylmethyl N/A Low

*No direct activity data available; inferred from structural analogs.

Biological Activity

N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structural components:

  • Molecular Formula : C16H24N2O2S
  • Molecular Weight : 308.44 g/mol
  • IUPAC Name : this compound

The structure features a piperazine ring substituted with a sulfonyl group and diethyl amine moieties, which are crucial for its biological interactions.

Antidepressant Activity

Recent studies have investigated the antidepressant potential of various piperazine derivatives, including compounds similar to this compound. A notable study employed the forced swimming test (FST) and tail suspension test (TST) to assess the antidepressant effects of synthesized piperazine derivatives.

Key Findings:

  • Compound Efficacy : Certain derivatives demonstrated significant reductions in immobility time in FST, indicating potential antidepressant properties.
  • Mechanism of Action : The modulation of serotonin levels was evaluated using ELISA kits, revealing that effective compounds increased 5-HT levels in the brain. This suggests a possible interaction with serotonin receptors, particularly the 5-HT1A receptor .

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of piperazine derivatives and their biological activity has been systematically explored. Modifications to the piperazine ring and sulfonyl substituents were found to influence efficacy:

CompoundStructural ModificationActivity Level
6aBase compoundHigh
7aIncreased flexibilityModerate
9aAltered sulfonyl groupLow

These findings underscore the importance of specific structural features in enhancing biological activity .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties in terms of solubility and permeability. However, detailed toxicity assessments are necessary to evaluate safety profiles for potential therapeutic use.

Case Study 1: Antidepressant Screening

In a comprehensive screening of piperazine derivatives for antidepressant activity:

  • Objective : To identify compounds with significant effects on mood regulation.
  • Methodology : Mice were subjected to FST and TST after administration of various piperazine derivatives.
  • Results : Compounds with modifications similar to this compound exhibited reduced immobility times compared to controls. These results suggest a promising avenue for further exploration in treating depression .

Case Study 2: Mechanistic Insights

A study focused on elucidating the mechanisms underlying the antidepressant effects of piperazine derivatives:

  • Findings : Enhanced expression levels of BDNF and PKA were observed in treated groups compared to control groups.
  • : The regulation of the 5-HT1A/BDNF/PKA signaling pathway appears to be a critical mechanism through which these compounds exert their effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.